2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde
Overview
Description
2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with a unique structure characterized by the presence of fluorine and trifluoromethyl groups. These functional groups impart distinct chemical properties, making the compound valuable in various scientific and industrial applications. The compound’s molecular formula is C9H6F4O, and it is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde typically involves the introduction of fluorine and trifluoromethyl groups onto a benzaldehyde core. One common method is the Friedel-Crafts acylation, where a fluorinated benzene derivative is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require low temperatures and anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and improved yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde is utilized in several research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde exerts its effects often involves interactions with biological macromolecules. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the fluorine atoms can form strong hydrogen bonds with target proteins, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Fluoro-5-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications. Compared to similar compounds, it offers a unique balance of electronic and steric effects, which can be exploited in the design of new molecules with desired properties.
Properties
IUPAC Name |
2-fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMVOIBAXNLEOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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